Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate
Description
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate is a complex organic compound featuring a cyclopentene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h6,8-9,14H,5H2,1-4H3,(H,13,16)/t8-,9-/m0/s1 |
InChI Key |
MDEBHDWZTOGBQT-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@@H]1O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclopentene ring.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Boc-Cl in the presence of triethylamine in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate: Lacks the Boc protection, making it more reactive.
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methoxycyclopent-1-ene-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and binding properties.
Uniqueness
Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclopent-1-ene-1-carboxylate is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the cyclopentene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
